![molecular formula C12H18ClNO2 B1451415 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride CAS No. 1092797-60-8](/img/structure/B1451415.png)
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride
Overview
Description
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride, also known as BDA-HCl, is an organic molecule that has been studied for its potential applications in scientific research. BDA-HCl is a derivative of the naturally occurring neurotransmitter dopamine, and its structure is closely related to the neurotransmitter serotonin. BDA-HCl has been studied for its ability to act as a dopamine agonist, and has been used in research to study the effects of dopamine on the brain.
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Derivatives and Analogs : Research by Iwanami et al. (1964) demonstrates the synthesis of derivatives related to 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride through reactions involving diethyl acetylenedicarboxylate and various amines (Iwanami et al., 1964).
Catalyzed Synthesis of Benzodioxins : Massacret et al. (1999) explored the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, highlighting the process of tandem allylic substitution reaction (Massacret et al., 1999).
Pharmacological Studies
- Anticonvulsant Activity : Arustamyan et al. (2019) investigated the anticonvulsant activity of amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, providing insights into potential therapeutic applications (Arustamyan et al., 2019).
Organic Chemistry Applications
Benzodiazepine Derivatives : The synthesis of benzodiazepine derivatives involving benzodioxin units has been studied, as demonstrated by Garoufis et al. (2015), which can have implications in medicinal chemistry (Garoufis et al., 2015).
Synthetic Routes in Organic Chemistry : Studies like those by Achari et al. (2004) discuss the synthesis and applications of benzodioxins and benzoxazines, indicating the role of these compounds in the development of new synthetic routes (Achari et al., 2004).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-3-10(13)9-4-5-11-12(8-9)15-7-6-14-11;/h4-5,8,10H,2-3,6-7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAIJGNHDQWSJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCCO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride | |
CAS RN |
1092797-60-8 | |
Record name | 1,4-Benzodioxin-6-methanamine, 2,3-dihydro-α-propyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092797-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.